molecular formula C13H27ClN2 B1493948 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride CAS No. 30131-20-5

3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride

Cat. No.: B1493948
CAS No.: 30131-20-5
M. Wt: 246.82 g/mol
InChI Key: WVKYIDKTVUYYRS-UHFFFAOYSA-N
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Description

3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride is a chemical compound with the molecular formula C13H28Cl2N2 . It is used in scientific research and has diverse applications, such as studying neurological disorders and drug development.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, piperidine derivatives are known to undergo various reactions . These include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Synthesis and Molecular Interactions

The compound has been a crucial intermediate in the synthesis of complex molecules, such as those involving (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylates, which are stabilized by hydrogen bonding and C-H…π interactions. These molecules are synthesized via one-pot three-component reactions, indicating the compound's utility in facilitating diverse chemical transformations (Khan et al., 2013).

Anticancer Activity

Notably, derivatives of this compound have been synthesized and evaluated for their anticancer properties. One study outlined the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, subsequently assessed as anticancer agents. The research demonstrated that certain derivatives exhibit significant anticancer activity, underscoring the potential therapeutic applications of these compounds (Rehman et al., 2018).

Molecular and Crystal Structures

The exploration of the molecular and crystal structures of related derivatives, including those with hydroxy and acetoxy groups, reveals the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. Such studies are pivotal for understanding the physicochemical properties of these compounds and their derivatives, which can be crucial for their potential applications in drug design and development (Kuleshova & Khrustalev, 2000).

Antibacterial and Antimicrobial Properties

Research has also been conducted on the synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, assessing them as promising anticancer agents. These studies often extend to evaluating the antibacterial and antimicrobial properties of these compounds, indicating their broad-spectrum potential in treating various infections (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).

Electrophysiological and Physicochemical Studies

Further research into derivatives of this compound includes investigations into their electrophysiological effects, such as cardiovascular activity, and their physicochemical properties, like electrochemical oxidation. These studies not only highlight the compound's relevance in medical research but also its potential in materials science and electrochemistry (Krauze et al., 2004).

Future Directions

Piperidine derivatives, including 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride, have significant potential in the field of drug development . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, properties, and applications of these compounds.

Biochemical Analysis

Biochemical Properties

3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can subsequently affect metabolic pathways. Additionally, this compound may form complexes with proteins, influencing their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of receptor tyrosine kinases, which play a pivotal role in cell signaling . Changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it can bind to the active site of cytochrome P450 enzymes, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity and improvement in metabolic functions. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various compounds . These interactions can affect metabolic flux and alter the levels of metabolites within cells. The compound’s influence on metabolic pathways can lead to changes in energy production, biosynthesis of macromolecules, and detoxification processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The distribution pattern of this compound can significantly impact its biological activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and determine its role in various cellular processes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride involves the reaction of 3-methylpiperidine with 4-piperidin-1-yl-2-chloroethane followed by the formation of the dihydrochloride salt.", "Starting Materials": [ "3-methylpiperidine", "4-piperidin-1-yl-2-chloroethane", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: 3-methylpiperidine is reacted with 4-piperidin-1-yl-2-chloroethane in ethanol at reflux temperature for several hours.", "Step 2: The reaction mixture is cooled and the product is isolated by filtration and washed with ethanol.", "Step 3: The product is dissolved in hydrochloric acid and the dihydrochloride salt is formed by the addition of sodium hydroxide.", "Step 4: The dihydrochloride salt is isolated by filtration and washed with ethanol." ] }

CAS No.

30131-20-5

Molecular Formula

C13H27ClN2

Molecular Weight

246.82 g/mol

IUPAC Name

3-methyl-1-(2-piperidin-4-ylethyl)piperidine;hydrochloride

InChI

InChI=1S/C13H26N2.ClH/c1-12-3-2-9-15(11-12)10-6-13-4-7-14-8-5-13;/h12-14H,2-11H2,1H3;1H

InChI Key

WVKYIDKTVUYYRS-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)CCC2CCNCC2.Cl.Cl

Canonical SMILES

CC1CCCN(C1)CCC2CCNCC2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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